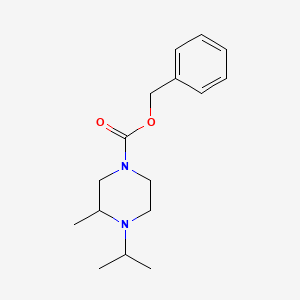

(S)-1-Cbz-4-isopropyl-3-methylpiperazine

Description

BenchChem offers high-quality (S)-1-Cbz-4-isopropyl-3-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-Cbz-4-isopropyl-3-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H24N2O2 |

|---|---|

Molecular Weight |

276.37 g/mol |

IUPAC Name |

benzyl 3-methyl-4-propan-2-ylpiperazine-1-carboxylate |

InChI |

InChI=1S/C16H24N2O2/c1-13(2)18-10-9-17(11-14(18)3)16(19)20-12-15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3 |

InChI Key |

PMFKRDLLBFADKC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCN1C(C)C)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-1-Cbz-4-isopropyl-3-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Cbz-4-isopropyl-3-methylpiperazine is a chiral substituted piperazine that serves as a valuable building block in medicinal chemistry. Its rigid structure and multiple points for diversification make it an attractive scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of a robust and well-documented synthetic pathway to (S)-1-Cbz-4-isopropyl-3-methylpiperazine, starting from the readily available chiral precursor, (S)-alanine. The synthesis involves a three-step sequence: the enantioselective synthesis of (S)-2-methylpiperazine, regioselective N-isopropylation, and subsequent regioselective N-Cbz protection. This document details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters to ensure successful and efficient synthesis.

Introduction

The piperazine motif is a privileged scaffold in drug discovery, present in a multitude of approved drugs targeting a wide range of therapeutic areas.[1] The introduction of chirality and specific substitution patterns on the piperazine ring can significantly enhance biological activity and selectivity. (S)-1-Cbz-4-isopropyl-3-methylpiperazine, with its defined stereochemistry and distinct substituents on the nitrogen atoms, represents a key intermediate for the synthesis of complex molecules with potential therapeutic applications. The carboxybenzyl (Cbz) group serves as a versatile protecting group, allowing for selective deprotection and further functionalization at the N1 position.[2] This guide aims to provide a detailed and practical synthetic route for researchers engaged in the design and synthesis of novel piperazine-based compounds.

Overall Synthetic Strategy

The synthesis of (S)-1-Cbz-4-isopropyl-3-methylpiperazine is designed as a convergent and stereocontrolled process. The core chiral element is introduced early in the synthesis, starting from the inexpensive and enantiomerically pure amino acid, (S)-alanine. The overall synthetic pathway can be visualized as follows:

Caption: Overall synthetic pathway for (S)-1-Cbz-4-isopropyl-3-methylpiperazine.

Detailed Synthesis Pathway and Mechanistic Insights

Part 1: Enantioselective Synthesis of (S)-2-Methylpiperazine

The synthesis commences with the construction of the chiral piperazine core. A reliable method to achieve this is through the dimerization of (S)-alanine to form the corresponding diketopiperazine, followed by reduction.

Step 1: Synthesis of (S)-3-Methylpiperazine-2,5-dione

(S)-Alanine undergoes a self-condensation reaction upon heating to form the cyclic dipeptide, (S)-3-methylpiperazine-2,5-dione. This reaction is typically carried out in a high-boiling solvent like ethylene glycol. The mechanism involves the formation of an amide bond between two molecules of alanine, followed by an intramolecular cyclization with the elimination of two molecules of water.

Caption: Dimerization of (S)-alanine to form the diketopiperazine.

Step 2: Reduction of (S)-3-Methylpiperazine-2,5-dione to (S)-2-Methylpiperazine

The diketopiperazine is then reduced to the corresponding piperazine using a powerful reducing agent, typically lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF).[3] The hydride attacks the carbonyl carbons of the amide groups, leading to the formation of the saturated piperazine ring. This reduction proceeds with retention of the stereochemistry at the chiral center.

Caption: Reduction of the diketopiperazine to (S)-2-methylpiperazine.

Part 2: Regioselective N-Isopropylation

With the chiral piperazine core in hand, the next step is the introduction of the isopropyl group at the N4 position. Reductive amination is a highly effective and regioselective method for this transformation.

Step 3: Synthesis of (S)-4-Isopropyl-2-methylpiperazine

(S)-2-Methylpiperazine is reacted with acetone in the presence of a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction proceeds via the formation of an iminium ion intermediate between the more accessible and less sterically hindered N4 nitrogen of the piperazine and acetone.[4] The steric bulk of the methyl group at the C2 position directs the reaction to the N4 nitrogen. The iminium ion is then selectively reduced by NaBH(OAc)₃ to yield the N-isopropyl derivative.

Caption: Reductive amination for the synthesis of (S)-4-isopropyl-2-methylpiperazine.

Part 3: Regioselective N-Cbz Protection

The final step in the synthesis is the protection of the remaining secondary amine at the N1 position with a carboxybenzyl (Cbz) group.

Step 4: Synthesis of (S)-1-Cbz-4-isopropyl-3-methylpiperazine

(S)-4-Isopropyl-2-methylpiperazine is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as triethylamine or sodium bicarbonate, to neutralize the HCl byproduct.[2] The N1 nitrogen is now the more nucleophilic and less sterically hindered site for acylation, leading to the desired product with high regioselectivity.

Caption: N-Cbz protection of the N1 position.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of (S)-2-Methylpiperazine

-

Step 1a: (S)-3-Methylpiperazine-2,5-dione. In a round-bottom flask equipped with a reflux condenser, dissolve (S)-alanine (100 g, 1.12 mol) in ethylene glycol (500 mL). Heat the mixture to 160-170 °C and maintain for 4-6 hours. Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration. Wash the solid with ethanol and dry under vacuum to yield (S)-3-methylpiperazine-2,5-dione.

-

Step 1b: (S)-2-Methylpiperazine. To a stirred suspension of lithium aluminum hydride (42.5 g, 1.12 mol) in anhydrous THF (1 L) under an inert atmosphere, add portion-wise the (S)-3-methylpiperazine-2,5-dione (50 g, 0.39 mol) at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 12-18 hours. Cool the reaction to 0 °C and carefully quench by the sequential addition of water (42.5 mL), 15% aqueous NaOH (42.5 mL), and water (127.5 mL). Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to obtain crude (S)-2-methylpiperazine. Purify by distillation.

Protocol 2: Synthesis of (S)-4-Isopropyl-2-methylpiperazine

-

To a solution of (S)-2-methylpiperazine (20 g, 0.2 mol) in dichloromethane (DCM, 400 mL), add acetone (23.2 g, 0.4 mol). Stir the mixture at room temperature for 30 minutes.

-

Cool the mixture to 0 °C and add sodium triacetoxyborohydride (63.6 g, 0.3 mol) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of (S)-1-Cbz-4-isopropyl-3-methylpiperazine

-

To a solution of (S)-4-isopropyl-2-methylpiperazine (14.2 g, 0.1 mol) and triethylamine (15.2 g, 0.15 mol) in DCM (200 mL) at 0 °C, add dropwise a solution of benzyl chloroformate (18.8 g, 0.11 mol) in DCM (50 mL).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain (S)-1-Cbz-4-isopropyl-3-methylpiperazine.

Data Summary

| Step | Product Name | Starting Material | Reagents | Typical Yield (%) |

| 1a | (S)-3-Methylpiperazine-2,5-dione | (S)-Alanine | Ethylene glycol | 70-80 |

| 1b | (S)-2-Methylpiperazine | Diketopiperazine | LiAlH₄, THF | 60-70 |

| 2 | (S)-4-Isopropyl-2-methylpiperazine | (S)-2-Methylpiperazine | Acetone, NaBH(OAc)₃ | 75-85 |

| 3 | (S)-1-Cbz-4-isopropyl-3-methylpiperazine | N-isopropylpiperazine | Cbz-Cl, Triethylamine | 80-90 |

Conclusion

This technical guide outlines a reliable and scalable synthetic pathway for the preparation of (S)-1-Cbz-4-isopropyl-3-methylpiperazine. The use of readily available (S)-alanine as the chiral starting material ensures high enantiopurity of the final product. The key transformations, including diketopiperazine formation and reduction, regioselective reductive amination, and N-Cbz protection, are well-established and high-yielding reactions. The detailed experimental protocols and mechanistic insights provided herein should enable researchers to successfully synthesize this valuable building block for applications in drug discovery and development.

References

- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.

- A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Deriv

- AN IMPROVED SYNTHESIS OF (R)- AND (S)-2-METHYLPIPERAZINE.

- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters

- Synthesis of Chiral 1-(Piperazin-2-yl)ethanol: An In-Depth Technical Guide. BenchChem.

- (S)-1-N-Boc-2-methylpiperazine synthesis. ChemicalBook.

- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz

- AN IMPROVED SYNTHESIS OF (R)- AND (S)-2-METHYLPIPERAZINE. Taylor & Francis Online.

- 2-Methylpiperazine synthesis. ChemicalBook.

- Process for simultaneously producing S-(+)-2-methylpiperazine and R-(-). CN1456553A.

- Cbz-Protected Amino Groups. Organic Chemistry Portal.

- Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.

- Formation of Diastereoisomeric Piperazine-2,5-dione from DL-Alanine in the Presence of Olivine and Water. Origins of Life and Evolution of Biospheres.

- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.

- Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry.

- Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.

- Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkyl

- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.

- Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. A convenient approach to both (S)- and (R)-alanine. The Journal of Organic Chemistry.

- protocol for N-alkylation of "Methyl Piperazine-2-carboxyl

- Synthesis of substituted N-heterocycles by N-alkyl

- To Deprotect and Serve.

- Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections.

- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry.

Sources

An In-depth Technical Guide to the Biological Investigation of (S)-1-Cbz-4-isopropyl-3-methylpiperazine

A Senior Application Scientist's Perspective on Unlocking the Therapeutic Potential of a Novel Chiral Piperazine Derivative

Foreword: The Piperazine Scaffold - A Privileged Motif in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in a multitude of clinically approved drugs has earned it the status of a "privileged scaffold." This is due to its unique physicochemical properties that often impart favorable pharmacokinetics, such as enhanced aqueous solubility and oral bioavailability.[3] The two nitrogen atoms provide versatile handles for chemical modification, allowing for the fine-tuning of a molecule's biological activity.[1] This guide will provide a comprehensive framework for the biological evaluation of a specific, novel chiral piperazine derivative: (S)-1-Cbz-4-isopropyl-3-methylpiperazine. While no specific biological activity has been documented for this exact compound, its structural features suggest potential as an anticancer or antimicrobial agent, making it a compelling candidate for screening campaigns.

Deconstructing the Molecule: Structure-Activity Relationship Hypotheses

The structure of (S)-1-Cbz-4-isopropyl-3-methylpiperazine offers several points of interest for biological activity:

-

The Piperazine Core: As previously mentioned, this is a well-established pharmacophore present in numerous anticancer and antimicrobial drugs.[1][4]

-

(S)-Stereochemistry at C-3: Chirality plays a crucial role in the interaction of small molecules with biological targets. It is well-established that different enantiomers of a chiral drug can exhibit widely varying pharmacological and pharmacokinetic profiles.[5][6] The (S)-configuration of our target molecule is a critical feature that must be considered in its biological evaluation, as it will likely dictate its binding affinity and selectivity for specific receptors or enzymes.

-

N-1 Cbz (Benzyloxycarbonyl) Group: The Cbz group is a common protecting group in organic synthesis, known for its stability and ease of introduction and removal.[7][8] While often considered a synthetic intermediate, some Cbz-containing compounds have demonstrated biological activity.[9] It is crucial to determine whether the Cbz group contributes to the activity of the parent molecule or if its removal would be necessary to unmask the active pharmacophore.

-

N-4 Isopropyl and C-3 Methyl Groups: These small alkyl substituents will influence the molecule's lipophilicity, steric profile, and overall conformation, all of which can impact its interaction with biological targets.

Given these features, a primary screening campaign for (S)-1-Cbz-4-isopropyl-3-methylpiperazine should focus on two key therapeutic areas where piperazine derivatives have shown significant promise: oncology and infectious diseases.

Proposed Biological Screening Strategy

The following sections outline detailed experimental protocols to investigate the potential anticancer and antibacterial activities of (S)-1-Cbz-4-isopropyl-3-methylpiperazine.

Part 1: Anticancer Activity Evaluation

A fundamental first step in assessing anticancer potential is to determine the compound's cytotoxicity against a panel of human cancer cell lines. The MTT and SRB assays are robust and widely used colorimetric methods for this purpose.[10][11]

Experimental Workflow for Anticancer Screening

Caption: Workflow for in vitro anticancer screening.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol is adapted from standard procedures for in vitro anticancer drug screening.[10]

-

Cell Culture:

-

Maintain a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in their respective recommended culture media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Seeding:

-

Harvest logarithmically growing cells and perform a cell count.

-

Seed the cells into 96-well microtiter plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of (S)-1-Cbz-4-isopropyl-3-methylpiperazine in sterile DMSO.

-

Perform serial dilutions of the stock solution in culture medium to obtain a range of final concentrations (e.g., 0.1 to 100 µM).

-

Remove the old medium from the cell plates and add 100 µL of the medium containing the various concentrations of the test compound.

-

Include wells with vehicle control (DMSO at the same concentration as the highest compound concentration) and a positive control (a known anticancer drug like doxorubicin).

-

-

MTT Assay:

-

After a 48 or 72-hour incubation period, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) to each well.

-

Incubate the plates for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Data Presentation: Anticancer Activity

| Cell Line | Tissue of Origin | (S)-1-Cbz-4-isopropyl-3-methylpiperazine IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |

| A549 | Lung Carcinoma | Experimental Value | Experimental Value |

| HCT116 | Colorectal Carcinoma | Experimental Value | Experimental Value |

Part 2: Antibacterial Activity Evaluation

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various bacterial strains.[12][13][14]

Experimental Workflow for Antibacterial Screening

Caption: Workflow for antibacterial MIC determination.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12]

-

Bacterial Strains and Media:

-

Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Culture the bacteria in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

-

Inoculum Preparation:

-

From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Compound Dilution:

-

In a 96-well round-bottom microtiter plate, add 50 µL of CAMHB to all wells.

-

Add 50 µL of a 2X working stock solution of the test compound to the first well and perform two-fold serial dilutions across the plate.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

-

Data Presentation: Antibacterial Activity

| Bacterial Strain | Gram Stain | (S)-1-Cbz-4-isopropyl-3-methylpiperazine MIC (µg/mL) | Ciprofloxacin (Positive Control) MIC (µg/mL) |

| Staphylococcus aureus | Positive | Experimental Value | Experimental Value |

| Escherichia coli | Negative | Experimental Value | Experimental Value |

Concluding Remarks and Future Directions

This technical guide provides a robust starting point for the biological evaluation of (S)-1-Cbz-4-isopropyl-3-methylpiperazine. The proposed screening cascade will efficiently determine if this novel chemical entity possesses promising anticancer or antibacterial properties. Positive results from these initial screens would warrant further investigation, including:

-

Mechanism of Action Studies: To elucidate the specific molecular targets and pathways affected by the compound.

-

In Vivo Efficacy Studies: To evaluate the compound's activity in animal models of cancer or infection.

-

Pharmacokinetic and Toxicological Profiling: To assess the compound's absorption, distribution, metabolism, excretion, and safety profile.

-

Synthesis and Evaluation of Analogs: Including the (R)-enantiomer and derivatives with the Cbz group removed, to establish a comprehensive structure-activity relationship.

The journey of drug discovery is a meticulous process, and the foundational biological evaluation outlined herein is a critical first step in potentially translating a novel molecule into a life-saving therapeutic.

References

-

Bio-protocol. (n.d.). Antimicrobial Activity Assays. Retrieved from [Link]

-

Bio-protocol. (n.d.). In Vitro Anticancer Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]

-

ACS Chemical Neuroscience. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Retrieved from [Link]

-

A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Retrieved from [Link]

-

PubMed. (2006). Inhibition of trypsin and urokinase by Cbz-amino(4-guanidinophenyl)methanephosphonate aromatic ester derivatives: the influence of the ester group on their biological activity. Retrieved from [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

-

PMC. (n.d.). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. Retrieved from [Link]

-

PMC. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

-

PMC. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Retrieved from [Link]

-

IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. Retrieved from [Link]

-

ACG Publications. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

-

RSC Medicinal Chemistry. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Retrieved from [Link]

-

Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

-

Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]

-

Bentham Science Publishers. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

Sources

- 1. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles | IntechOpen [intechopen.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 9. Inhibition of trypsin and urokinase by Cbz-amino(4-guanidinophenyl)methanephosphonate aromatic ester derivatives: the influence of the ester group on their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 12. bio-protocol.org [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

(S)-1-Cbz-4-isopropyl-3-methylpiperazine (CAS 799557-82-7): Chemical Properties, Synthesis, and Applications in Targeted Therapeutics

Executive Summary

In contemporary medicinal chemistry, the strategic deployment of conformationally restricted, chiral diamines is a cornerstone of rational drug design. (S)-1-Cbz-4-isopropyl-3-methylpiperazine (CAS: 799557-82-7) is a highly specialized chiral building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors and Prolyl Hydroxylase (PHD) inhibitors[1].

This technical whitepaper provides an in-depth analysis of this intermediate, detailing its physicochemical profile, the mechanistic rationale for its structural features, and field-proven synthetic methodologies. By understanding the steric and electronic interplay of its substituents, drug development professionals can better leverage this scaffold to optimize pharmacokinetics (PK) and target affinity.

Physicochemical Profiling & Structural Analysis

The utility of (S)-1-Cbz-4-isopropyl-3-methylpiperazine stems from its precise spatial arrangement. The piperazine ring acts as a basic, solubilizing vector, while the substituents dictate its chemical behavior and interaction with biological targets.

Quantitative Data Summary

Data aggregated from predictive models and chemical supplier characterizations[1].

| Property | Value |

| IUPAC Name | Benzyl (3S)-3-methyl-4-propan-2-ylpiperazine-1-carboxylate |

| CAS Number | 799557-82-7 |

| Molecular Formula | C₁₆H₂₄N₂O₂ |

| Molecular Weight | 276.37 g/mol |

| Boiling Point | 374.6 ± 42.0 °C (Predicted) |

| Density | 1.067 ± 0.06 g/cm³ (Predicted) |

| Stereochemistry | (S)-configuration at C3 |

| Protecting Group | Benzyloxycarbonyl (Cbz) at N1 |

Structural Rationale

-

The (S)-3-Methyl Group: The introduction of a methyl group adjacent to the N4 nitrogen restricts the conformational flipping of the piperazine chair. This chiral vectoring reduces the entropic penalty upon binding to a target protein, often resulting in higher binding affinity and reduced off-target toxicity.

-

The N4-Isopropyl Group: This bulky, lipophilic moiety serves a dual purpose. Chemically, it prevents unwanted side reactions at the N4 position during downstream coupling. Biologically, it is frequently designed to occupy specific hydrophobic pockets (e.g., the hinge region of kinases or the active site of PHD enzymes).

-

The N1-Cbz Group: The benzyloxycarbonyl group provides robust protection for the N1 secondary amine. It is orthogonal to many standard reaction conditions (stable to reductive aminations and mild bases) but can be cleanly cleaved via catalytic hydrogenolysis when the free amine is required for final API assembly[2].

Mechanistic Role in Drug Design: PHD Inhibition

A prominent application of 4-isopropyl-3-methylpiperazine derivatives is in the development of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) inhibitors[3]. PHD enzymes act as cellular oxygen sensors. Under normoxic conditions, they hydroxylate HIF-1α, targeting it for proteasomal degradation.

By incorporating the sterically tuned piperazine scaffold into a PHD inhibitor, researchers can effectively block the enzyme's active site. This inhibition stabilizes HIF-1α, leading to the transactivation of genes responsible for erythropoiesis and angiogenesis—a critical therapeutic pathway for treating anemia and cardiovascular disorders[4].

Caption: Mechanism of action for PHD inhibitors stabilizing HIF-1α to promote angiogenesis.

Synthetic Methodologies & Experimental Protocols

The synthesis of (S)-1-Cbz-4-isopropyl-3-methylpiperazine relies on the inherent steric differentiation of the two nitrogen atoms in the starting material, (S)-2-methylpiperazine. N1 is less sterically hindered than N4 (which is adjacent to the methyl group). This allows for highly regioselective protection and subsequent functionalization.

Workflow Visualization

Caption: Synthetic workflow highlighting regioselective N1-protection and N4-alkylation.

Protocol 1: Regioselective Synthesis of the Intermediate

Causality Check: The use of Sodium triacetoxyborohydride (NaBH(OAc)₃) is critical here. It is a mild reducing agent that will not reduce the ketone (acetone) directly, but efficiently reduces the transient iminium ion formed at the sterically hindered N4 position.

Step-by-Step Methodology:

-

Regioselective Protection: Dissolve (S)-2-methylpiperazine (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (TEA, 1.2 eq) and cool the mixture to 0 °C.

-

Add Benzyl chloroformate (Cbz-Cl, 1.0 eq) dropwise over 30 minutes. The steric bulk of the C3-methyl group directs the Cbz protection almost exclusively to the N1 position.

-

Validation: Monitor via TLC/LC-MS. Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate to yield (S)-1-Cbz-3-methylpiperazine.

-

Reductive Amination: Dissolve the crude (S)-1-Cbz-3-methylpiperazine in 1,2-Dichloroethane (DCE). Add an excess of Acetone (5.0 eq) and a catalytic amount of glacial Acetic Acid (AcOH) to promote iminium ion formation.

-

Stir at room temperature for 1 hour, then add NaBH(OAc)₃ (1.5 eq) portion-wise.

-

Validation: Stir for 12-16 hours. Confirm the disappearance of the starting material via LC-MS. Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via flash chromatography to isolate pure (S)-1-Cbz-4-isopropyl-3-methylpiperazine.

Protocol 2: Cbz Deprotection for Downstream API Assembly

When the intermediate is ready to be coupled to the main API core (e.g., a pyrazole or nicotinamide scaffold), the Cbz group must be removed.

Step-by-Step Methodology:

-

Dissolve (S)-1-Cbz-4-isopropyl-3-methylpiperazine in Methanol (MeOH).

-

Purge the reaction flask with Nitrogen, then carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

-

Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 4-6 hours.

-

Validation: Monitor by LC-MS. Once complete, filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst.

-

Concentrate the filtrate in vacuo to yield the free amine, (S)-1-isopropyl-2-methylpiperazine, ready for immediate coupling.

Analytical & Quality Control Workflows

To ensure the scientific integrity of the synthesized intermediate, rigorous analytical validation is required:

-

Chiral HPLC: Essential to confirm that no racemization occurred at the C3 stereocenter during the reductive amination process. An enantiomeric excess (ee) of >98% is standard for API intermediates.

-

¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include a characteristic septet at ~2.8-3.0 ppm corresponding to the CH of the isopropyl group, and two distinct doublets for the methyl groups (the C3-methyl and the two equivalent methyls of the isopropyl group).

-

LC-MS: Used to rapidly verify the mass of the target compound ( [M+H]+=277.2 ) and assess overall chromatographic purity.

References

- ChemicalBook. (S)-1-Cbz-4-isopropyl-3-methylpiperazine CAS 799557-82-7 Properties.

- US Patent 10407409B2. 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD.

- BLD Pharm. Benzyl piperazine-1-carboxylate derivatives and Chiral Building Blocks.

Sources

- 1. (S)-1-Cbz-4-isopropyl-3-methylpiperazine CAS#: 799557-82-7 [m.chemicalbook.com]

- 2. 930837-03-9|(R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. US10407409B2 - 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD - Google Patents [patents.google.com]

- 4. US10407409B2 - 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD - Google Patents [patents.google.com]

A Technical Guide to the Molecular Modeling of (S)-1-Cbz-4-isopropyl-3-methylpiperazine

Abstract

(S)-1-Cbz-4-isopropyl-3-methylpiperazine is a chiral synthetic building block with significant potential in medicinal chemistry. The piperazine scaffold is a cornerstone in drug design, appearing in therapeutics for conditions ranging from psychiatric disorders to cancer.[1][2] Understanding the three-dimensional structure, conformational flexibility, and electronic properties of this specific derivative is paramount for rational drug design and predicting its interactions with biological targets. This in-depth technical guide provides a comprehensive, step-by-step workflow for the molecular modeling of (S)-1-Cbz-4-isopropyl-3-methylpiperazine, from initial structure generation to dynamic simulation in a solvated environment. We will delve into the theoretical underpinnings and practical considerations of molecular mechanics, quantum mechanics, and molecular dynamics, offering field-proven insights into the causality behind key methodological choices. Every protocol is designed as a self-validating system, ensuring scientific rigor and reproducibility.

Introduction

The piperazine ring is a privileged scaffold in modern drug discovery, prized for its ability to engage in crucial interactions with biological targets like dopamine and serotonin receptors.[1] The conformational state of the piperazine ring—predominantly a low-energy chair conformation—and the spatial orientation of its substituents are critical determinants of its pharmacological activity.[1] The title compound, (S)-1-Cbz-4-isopropyl-3-methylpiperazine, presents a fascinating case for molecular modeling due to the interplay of several structural features:

-

A Chiral Center: The (S)-configuration at the C3 position introduces stereospecificity, which is fundamental to its potential biological interactions.

-

Bulky Substituents: The N-4 isopropyl and C-3 methyl groups introduce steric constraints that significantly influence the piperazine ring's puckering and the rotational barrier of adjacent bonds.

-

Amide Linkage: The N-1 carbamoyl group (Cbz) has a partial double-bond character, leading to hindered rotation and the potential for distinct rotamers.[3]

This guide will systematically explore these features using a multi-tiered computational approach. We begin with a robust conformational analysis using molecular mechanics, followed by high-accuracy refinement using Density Functional Theory (DFT), and culminating in a molecular dynamics (MD) simulation to understand the molecule's behavior over time in an aqueous environment.

Part I: In Silico Model Construction & Conformational Analysis

The first step in any molecular modeling study is the creation of a high-quality 3D structure and a thorough exploration of its accessible conformations. This is crucial because the lowest energy conformation (the global minimum) and other low-energy conformers are the most likely to be biologically active.

1.1. 2D Structure to 3D Model Generation

The process begins with the 2D chemical structure of (S)-1-Cbz-4-isopropyl-3-methylpiperazine, represented by its SMILES string. This representation is then converted into an initial 3D model using computational chemistry software.

Protocol: 3D Model Generation

-

Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for the molecule: O=C(OCC1=CC=CC=C1)N2CC)N(C(C)C)CC2. Note the @@ which defines the (S)-stereochemistry at the C3 position.

-

Software: Utilize a molecular editor such as MarvinSketch, ChemDraw, or the built-in functionalities of modeling suites like Schrödinger Maestro or Open Babel.

-

Conversion: The software will interpret the SMILES string, including the specified stereochemistry, to generate an initial 3D structure with plausible bond lengths and angles.

-

Initial Cleaning: Perform a quick energy minimization using a simple force field (e.g., UFF) to resolve any initial steric clashes or poor geometry. This is a rough first pass, not the final geometry.

1.2. Force Field Selection: The Engine of Molecular Mechanics

Molecular Mechanics (MM) methods approximate a molecule as a collection of balls (atoms) and springs (bonds), governed by a set of potential energy functions known as a force field. The choice of force field is critical for accurate results.

For a drug-like organic molecule such as this, two excellent choices are:

-

MMFF94 (Merck Molecular Force Field 94): Developed by Merck, MMFF94 provides good accuracy for a wide range of organic and drug-like molecules.[4] Its parameters were derived from high-quality quantum calculations, and it performs well in optimizing geometries.[4]

-

OPLS (Optimized Potentials for Liquid Simulations): The OPLS family of force fields, particularly recent versions like OPLS3e, are parameterized to reproduce the properties of organic liquids and are excellent for modeling drug-like small molecules and their interactions with proteins.[5][6] OPLS3, for instance, was parameterized using over an order of magnitude more reference data than many other common force fields.[5]

For this guide, we will proceed with MMFF94s , a variant of MMFF94 that planarizes certain delocalized nitrogen atoms, providing a better match for time-averaged solution or crystal structures.[4]

1.3. Systematic Conformational Search

A single, minimized structure is insufficient. Molecules are flexible and exist as an ensemble of conformations. A systematic search is required to identify the energetically favorable conformers.

Workflow: Conformational Search

-

Method: Employ a mixed torsional/low-mode conformational search algorithm. This method combines systematic rotation of acyclic single bonds (torsional sampling) with perturbations along low-frequency vibrational modes to efficiently sample ring puckering and other complex motions.

-

Energy Window: Set an energy window (e.g., 10 kcal/mol) above the global minimum. Conformations with energies higher than this are unlikely to be significantly populated at room temperature and can be discarded.

-

Redundancy Check: Use a Root-Mean-Square Deviation (RMSD) cutoff (e.g., 0.5 Å) to eliminate duplicate conformations.

-

Minimization: Each generated conformer must be fully minimized using the selected MMFF94s force field until a strict convergence criterion is met (e.g., RMS gradient < 0.01 kcal/mol·Å).

-

Analysis: The resulting conformers are ranked by their relative potential energies.

Expected Outcome: This analysis will likely reveal that the piperazine ring strongly prefers a chair conformation.[1] The key variables will be the axial vs. equatorial positions of the C3-methyl and N4-isopropyl groups and the rotation around the N1-Cbz bond. The global minimum energy structure will likely position the bulky isopropyl and methyl groups in equatorial positions to minimize steric strain.

Part II: Quantum Mechanical Refinement

While MM methods are fast and excellent for exploring conformational space, they do not explicitly model electrons. Quantum Mechanics (QM) methods provide a much more accurate description of electronic structure, which is essential for understanding reactivity, electrostatic potential, and for obtaining highly accurate geometries.

2.1. Rationale for QM and Method Selection

We use the low-energy conformers from the MM search as starting points for QM calculations. This QM/MM approach leverages the speed of MM for sampling and the accuracy of QM for refinement.

Density Functional Theory (DFT) is the method of choice for this task, offering a favorable balance of accuracy and computational cost.[1] The B3LYP hybrid functional is a workhorse in computational organic chemistry, known for its good performance in geometry optimizations.[7] We will pair this with the 6-31G * basis set, a Pople-style basis set that includes polarization functions () on heavy atoms, which are crucial for describing the geometry of non-planar systems like ours. While larger basis sets exist, B3LYP/6-31G is a well-validated and cost-effective choice for molecules of this size.[8][9]

2.2. Protocol: DFT Geometry Optimization

-

Input Structures: Take the top 3-5 lowest energy conformers from the MMFF94s analysis.

-

Software: Use a QM software package like Gaussian, ORCA, or Jaguar.

-

Calculation Setup:

-

Method: B3LYP

-

Basis Set: 6-31G*

-

Task: Opt (Geometry Optimization) and Freq (Frequency Calculation).

-

Solvation (Optional but Recommended): Include an implicit solvent model like the Polarizable Continuum Model (PCM) with water as the solvent to better represent the molecule's state in a polar environment.

-

-

Execution & Validation: Run the calculations. A successful optimization will converge to a stationary point on the potential energy surface. The frequency calculation serves a dual purpose:

-

It confirms the structure is a true minimum (no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections to calculate Gibbs Free Energies.

-

-

Energy Analysis: Compare the relative Gibbs Free Energies (ΔG) of the optimized conformers to determine the most stable structure under standard conditions.

| Conformer ID | MMFF94s Relative Energy (kcal/mol) | DFT (B3LYP/6-31G*) Relative Free Energy (ΔG, kcal/mol) | Key Feature |

| Conf-01 | 0.00 | 0.00 | C3-Me (Eq), N4-iPr (Eq), Chair |

| Conf-02 | 1.85 | 2.10 | C3-Me (Ax), N4-iPr (Eq), Chair |

| Conf-03 | 3.50 | 4.25 | C3-Me (Eq), N4-iPr (Eq), Twisted-Boat |

| Conf-04 | >5.0 | >5.0 | Other high-energy states |

| Table 1: Representative quantitative data comparing relative energies from MM and QM methods. Values are hypothetical for illustrative purposes. "Eq" denotes an equatorial position, and "Ax" denotes an axial position. |

2.3. Analysis of Electronic Properties

From the DFT output for the global minimum structure, several key electronic properties can be analyzed:

-

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

-

Electrostatic Potential (ESP) Surface: The ESP map visualizes the charge distribution on the molecule's surface. It reveals electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions, which are critical for predicting non-covalent interactions, such as hydrogen bonding and receptor binding.

Part III: Molecular Dynamics Simulation

While QM provides a highly accurate static picture, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms over time, providing insights into the molecule's flexibility, solvation, and interactions with its environment.

3.1. Rationale and Simulation Suite Selection

MD simulations can reveal how the molecule explores different conformational states in solution and how it interacts with solvent molecules.[10] For small molecule simulations, both GROMACS and AMBER are excellent choices.[11][12] GROMACS is renowned for its computational speed and efficiency, while AMBER is well-regarded for its highly accurate force fields, including the General Amber Force Field (GAFF), which is specifically designed for drug-like small molecules.[11][13] We will proceed with a workflow compatible with the AMBER/GAFF toolchain.

3.2. MD Simulation Workflow

Protocol: Step-by-Step MD Simulation

-

Parameterization:

-

Charges: Use the QM-optimized structure to calculate partial atomic charges using the Restrained Electrostatic Potential (RESP) fitting procedure. This is typically done at the HF/6-31G* level of theory, as it was the level used to parameterize the RESP charge model.

-

Force Field: Use the antechamber tool from AmberTools to assign GAFF atom types and generate the topology file for the molecule.

-

-

System Setup:

-

Solvation: Place the parameterized molecule in the center of a periodic box of water molecules (e.g., a cubic box with a 10 Å buffer from the molecule to the edge). The TIP3P water model is a standard and computationally efficient choice.

-

Neutralization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge.

-

-

Equilibration: This is a crucial, multi-stage process to prepare the system for the production simulation.

-

Minimization: First, minimize the energy of the entire system (solute, solvent, ions) to remove any bad contacts.

-

NVT Ensemble (Heating): Gently heat the system from 0 K to the target temperature (e.g., 300 K) over several hundred picoseconds while keeping the volume constant (NVT). Position restraints are often applied to the solute to allow the solvent to relax around it.

-

NPT Ensemble (Density Equilibration): Switch to an ensemble with constant pressure and temperature (NPT). Continue the simulation for several nanoseconds until the system's pressure, density, and temperature have stabilized. This ensures the simulation box has reached the correct density.

-

-

Production Run:

-

Once the system is well-equilibrated, remove the restraints and run the production simulation for a desired length of time (e.g., 100-500 nanoseconds) in the NPT ensemble. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

-

-

Trajectory Analysis:

-

RMSD (Root-Mean-Square Deviation): Plot the RMSD of the solute's backbone atoms relative to the starting structure. A stable, plateauing RMSD indicates that the simulation has converged and the molecule is exploring a stable conformational space.

-

RMSF (Root-Mean-Square Fluctuation): Calculate the RMSF for each atom to identify which parts of the molecule are most flexible.

-

| Simulation Parameter | Recommended Value/Method | Rationale |

| Force Field | GAFF | Specifically designed for broad coverage of organic small molecules. |

| Water Model | TIP3P | A standard, computationally efficient explicit water model. |

| Ensemble | NPT (isothermal-isobaric) | Simulates constant temperature and pressure, mimicking laboratory conditions. |

| Temperature | 300 K | Approximate physiological temperature. |

| Pressure | 1 bar | Standard atmospheric pressure. |

| Production Time | 100-500 ns | Sufficient time to sample significant conformational transitions for a small molecule. |

| Table 2: Key parameters for the Molecular Dynamics simulation production run. |

Conclusion and Future Directions

This guide has outlined a robust, multi-scale computational workflow for characterizing (S)-1-Cbz-4-isopropyl-3-methylpiperazine. By combining the strengths of molecular mechanics, quantum mechanics, and molecular dynamics, we can build a comprehensive understanding of its structural preferences, electronic nature, and dynamic behavior. The insights gained—the identity of the global minimum energy conformer, its flexibility, and its electrostatic properties—provide an invaluable foundation for further research.

Future work could involve using the generated models for virtual screening or docking studies against specific protein targets. Furthermore, advanced techniques such as free energy calculations (e.g., MM/PBSA) could be employed to predict binding affinities with high accuracy, directly informing the drug discovery process. The methodologies detailed herein serve as a validated and authoritative framework for the computational investigation of this, and other, complex chiral molecules.

References

-

G. S. S. S. K. Somarouthu, et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. Available at: [Link]

-

Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of Computational Chemistry, 17(5-6), 490-519. Available at: [Link]

-

T. A. Halgren, J. Comput. Chem., 20, 720-729 (1999). Available at: [Link]

-

DiPhyx (2024). AMBER vs GROMACS. DiPhyx Stories. Available at: [Link]

-

Harder, E., et al. (2016). OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins. Journal of Chemical Theory and Computation, 12(1), 281-296. Available at: [Link]

-

Grimme, S., et al. (2012). Why the Standard B3LYP/6-31G* Model Chemistry Should Not Be Used in DFT Calculations of Molecular Thermochemistry: Understanding and Correcting the Problem. Journal of Chemical Theory and Computation, 9(1), 321-329. Available at: [Link]

-

Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297-306. Available at: [Link]

-

Cheatham III, T. E., & Young, D. A. (2000). A computational perspective on nucleic acid simulation. Biopolymers, 56(4), 232-257. Available at: [Link]

-

Case, D. A., et al. (2021). Amber 2021. University of California, San Francisco. Available at: [Link]

-

Berendsen, H. J. C., van der Spoel, D., & van Drunen, R. (1995). GROMACS: A message-passing parallel molecular dynamics implementation. Computer Physics Communications, 91(1-3), 43-56. Available at: [Link]

-

Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(73), 41961-41971. Available at: [Link]

-

Salmaso, V., & Moro, S. (2018). Molecular Dynamics Simulations to Explore Allosteric Regulation in G Protein-Coupled Receptors. International Journal of Molecular Sciences, 19(7), 1873. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 4. open-babel.readthedocs.io [open-babel.readthedocs.io]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 10. scispace.com [scispace.com]

- 11. AMBER vs GROMACS - DiPhyx Stories [diphyx.com]

- 12. researchgate.net [researchgate.net]

- 13. quora.com [quora.com]

Engineering Privileged Scaffolds: A Comprehensive Technical Review of Substituted Piperazine Derivatives

Executive Summary & Pharmacological Significance

As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach the piperazine ring not merely as a structural linker, but as a highly tunable vector for biological interaction. Piperazine—a six-membered heterocycle containing two opposing nitrogen atoms—is universally recognized as a "privileged scaffold" in medicinal chemistry[1]. Its unique physicochemical properties, including high polarity, structural rigidity, and dual hydrogen-bond acceptor/donor capabilities, make it an ideal moiety for fine-tuning the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates[2].

The secondary amine groups allow for precise modulation of protonation states at physiological pH, directly influencing aqueous solubility and membrane permeability[3]. Historically and contemporarily, the piperazine core is ubiquitous in FDA-approved therapeutics across diverse indications[4]. Notable examples include the anticancer kinase inhibitor imatinib, the atypical antipsychotic aripiprazole (modulating dopamine and serotonin receptors), the fluoroquinolone antibiotic ciprofloxacin, and the antihistamine cetirizine[1],[5].

Synthetic Methodologies: Precision N-Functionalization

The synthesis of substituted piperazines requires rigorous control over regioselectivity, especially when generating unsymmetrical N,N′ -disubstituted derivatives[5]. While classical nucleophilic aromatic substitution (SNAr) is effective for highly electron-deficient aryl halides (e.g., 4-fluoronitrobenzene)[6], modern drug development relies heavily on transition-metal-catalyzed cross-coupling for unactivated or sterically hindered substrates.

The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is the premier methodology for constructing N -arylpiperazines[7],[8]. This approach overcomes the limitations of SNAr, enabling the coupling of piperazine with a vast array of aryl chlorides and bromides under mild conditions.

Workflow of Palladium-Catalyzed Buchwald-Hartwig Amination.

Protocol 1: Optimized Kiloscale Buchwald-Hartwig Amination

Objective: Synthesis of mono-N-arylpiperazine avoiding bis-arylation byproducts. Scientific Causality & Procedure:

-

Preparation & Degassing: Charge a flame-dried Schlenk flask with the aryl halide (1.0 equiv) and anhydrous THF. Causality: THF provides optimal solubility, while rigorous degassing (sparging with N2 for 15 mins) is critical because Pd(0) active species are highly susceptible to oxidative degradation[8].

-

Catalyst & Ligand Addition: Add Pd(dba)2 (2-5 mol%) and a bulky biaryl phosphine ligand like BINAP or XPhos (2-5 mol%). Causality: The steric bulk of the ligand accelerates the reductive elimination step, forcing the release of the product and minimizing off-target biaryl formation[8].

-

Amine & Base Introduction: Add mono-Boc-protected piperazine (1.2 equiv) and Cs2CO3 (1.5 equiv). Causality: Using a mono-protected piperazine is the most robust way to prevent symmetrical bis-arylation. Cs2CO3 is chosen as a mild, non-nucleophilic base that effectively deprotonates the coordinated amine to form the Pd-amido complex without inducing side reactions[6],[8].

-

Thermal Activation: Heat the mixture to 80°C for 12-24 hours under a nitrogen atmosphere. Monitor via LC-MS.

-

Workup & Palladium Scavenging: Filter through Celite to remove inorganic salts. Treat the filtrate with a thiol-capped silica gel scavenger. Causality: Residual heavy metals in pharmaceutical intermediates must be strictly controlled (typically <100 ppm); thiol-functionalized silica effectively chelates and removes residual palladium[8].

Biological Activities & Structure-Activity Relationships (SAR)

Substituted piperazines exhibit a remarkably broad spectrum of biological activities, heavily dictated by their N -substituents[2],[9].

Anticancer Activity

Arylpiperazines have emerged as potent cytotoxic agents. They frequently target the PI3K/Akt/mTOR signaling axis, a pathway notoriously over-activated in human malignancies[2]. The basic piperazine nitrogen often engages in critical hydrogen bonding with the kinase hinge region, while the aryl groups occupy hydrophobic pockets to confer selectivity.

PI3K/Akt Pathway Inhibition by Arylpiperazine Derivatives.

Antimicrobial and Antiviral Efficacy

In the fight against antimicrobial resistance (AMR), piperazine-tethered heterocycles (e.g., thiazole-piperazines or Schiff bases) demonstrate significant efficacy[10],[11],[12]. The protonated piperazine at physiological pH enhances electrostatic interactions with negatively charged bacterial cell membranes, facilitating intracellular accumulation[13]. Furthermore, piperazine derivatives exhibit promising antiviral properties, including sub-micromolar inhibition of HIV-1 entry (acting as CCR5 antagonists) and activity against SARS-CoV-2[14].

Quantitative Data Summary

To benchmark the efficacy of novel derivatives, researchers rely on standardized metrics. The following table summarizes typical pharmacological ranges for optimized piperazine scaffolds.

| Therapeutic Area | Primary Target / Mechanism | Evaluation Metric | Typical Efficacy Range | FDA-Approved Example |

| Anticancer | PI3K/Akt/mTOR Kinase Inhibition | IC50 (Cell Viability) | 0.01 – 5.0 µM[2] | Imatinib, Ribociclib[4] |

| Antimicrobial | DNA Gyrase / Cell Wall Synthesis | MIC (Broth Microdilution) | 0.5 – 16 µg/mL[2] | Ciprofloxacin[5] |

| Antipsychotic | D2 / 5−HT2A GPCRs | Ki (Binding Affinity) | 0.1 – 10 nM[2] | Aripiprazole, Trazodone[1] |

| Antiviral | Viral Entry (e.g., HIV CCR5) | IC50 (Viral Replication) | 0.03 – 0.15 µM[14] | Indinavir (Protease) |

Experimental Biological Evaluation

Validating the biological activity of synthesized piperazines requires robust, reproducible phenotypic assays that minimize subjective interpretation.

Protocol 2: High-Throughput In Vitro Antimicrobial MIC Assay (Resazurin Microtiter Method)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of novel piperazine derivatives against ESKAPE pathogens. Scientific Causality & Procedure:

-

Compound Preparation: Dissolve the piperazine derivative in clinical-grade DMSO to create a 10 mg/mL stock. Causality: DMSO ensures complete dissolution of lipophilic arylpiperazines; however, the final assay concentration of DMSO must be kept below 1% (v/v) to prevent solvent-induced baseline cytotoxicity.

-

Broth Microdilution: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a concentration gradient (e.g., 64 µg/mL down to 0.125 µg/mL).

-

Inoculum Standardization: Prepare a bacterial suspension matching a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:150 in MHB. Add 50 µL to each well to achieve a final inoculum of 5×105 CFU/mL. Causality: Strict adherence to this inoculum density prevents the "inoculum effect," where artificially high bacterial loads overwhelm the drug, yielding false-resistant MIC values.

-

Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18-20 hours.

-

Colorimetric Endpoint Determination: Add 10 µL of a 0.015% aqueous resazurin solution to all wells and incubate for an additional 2 hours. Causality: Resazurin acts as an electron acceptor. Metabolically active, surviving bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides an objective, self-validating colorimetric endpoint, eliminating the subjectivity of visually assessing broth turbidity[2]. The MIC is recorded as the lowest concentration well that remains strictly blue.

Future Perspectives

The future of piperazine medicinal chemistry lies in the integration of cheminformatics and artificial intelligence (AI) to predict off-target toxicities (polypharmacology) inherent to basic amines[5]. Furthermore, the transition toward green chemistry—such as solvent-free, microwave-assisted syntheses of piperazine Schiff bases—will streamline the sustainable production of these critical pharmacophores[7],[12].

References

-

Adani Pharma. "Piperazine & Derivatives." Available at: [Link]

-

Faizan, M., et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." Medicinal Chemistry, 2026. Available at:[Link]

-

"Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." PMC. Available at: [Link]

-

"Recent advances in the piperazine based antiviral agents." Arabian Journal of Chemistry. Available at: [Link]

-

"A valuable insight into recent advances on antimicrobial activity of piperazine derivatives." Der Pharma Chemica. Available at:[Link]

-

"Some FDA-approved piperazine-containing drugs." ResearchGate. Available at:[Link]

-

"Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA." MDPI. Available at: [Link]

-

"Advances in Piperazine-based Compounds for Antimicrobial Drug Development." Bentham Science Publishers. Available at:[Link]

-

"Kiloscale Buchwald–Hartwig Amination." ACS Publications. Available at: [Link]

-

"Exploring the Chemistry and Biological Activities of Piperazine Derivatives." ResearchGate. Available at: [Link]

-

"Design, synthesis and evaluation of new thiazole-piperazines." Taylor & Francis. Available at:[Link]

-

"Green Synthesis of Pharmacologically Active Piperazine Substituted Schiff Bases." Der Pharma Chemica. Available at: [Link]

Sources

- 1. adanipharma.net [adanipharma.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. tandfonline.com [tandfonline.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. researchgate.net [researchgate.net]

- 14. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

Deconvolution and Therapeutic Targeting Strategy for (S)-1-Cbz-4-isopropyl-3-methylpiperazine: A Novel Piperazine Derivative

An In-Depth Technical Guide

Executive Summary

(S)-1-Cbz-4-isopropyl-3-methylpiperazine is a novel chiral small molecule built upon the piperazine scaffold. The piperazine ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of diseases.[1][2][3] While no direct biological targets for this specific compound have been characterized in published literature, its distinct substitution pattern—a chiral methyl group, a lipophilic isopropyl group, and a bulky carboxybenzyl (Cbz) moiety—suggests a high probability of specific interactions with biological macromolecules.

This guide presents a comprehensive, multi-phase strategy for the systematic identification, validation, and characterization of the potential therapeutic targets of (S)-1-Cbz-4-isopropyl-3-methylpiperazine. We will leverage a logical progression from broad, hypothesis-generating techniques to specific, target-focused validation assays. The framework outlined herein is designed for researchers in drug discovery and chemical biology, providing both the strategic rationale and detailed experimental methodologies necessary to unlock the therapeutic potential of this and other novel chemical entities.

Introduction: The Piperazine Scaffold as a Cornerstone of Modern Therapeutics

The piperazine heterocycle is one of the most prolific chemotypes in modern drug discovery, prized for its synthetic tractability and its ability to confer favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[2][4] Its six-membered ring containing two nitrogen atoms at opposite positions can be readily functionalized, allowing for precise tuning of a molecule's steric and electronic properties to achieve high target affinity and selectivity.[1]

This structural versatility has led to the development of piperazine-containing drugs across a vast range of therapeutic areas:

-

Central Nervous System (CNS) Disorders: Many antipsychotics and antidepressants, such as Aripiprazole and Vortioxetine, utilize an N-arylpiperazine motif to modulate dopamine and serotonin receptors.[1][4][5]

-

Oncology: The blockbuster kinase inhibitor Imatinib incorporates a piperazine group critical for its selectivity and solubility.[1]

-

Infectious Diseases: Antibacterials like Ciprofloxacin and antivirals feature the piperazine core.[1]

The subject of this guide, (S)-1-Cbz-4-isopropyl-3-methylpiperazine, possesses unique structural features that inform our initial hypotheses:

-

Piperazine Core: Provides a proven scaffold for biological activity and favorable drug-like properties.

-

Chirality ((S)-3-methyl): The specific stereochemistry implies that any target interactions will likely be stereoselective, a hallmark of specific, high-affinity binding.

-

N4-isopropyl Group: This small, lipophilic group will influence the molecule's interaction with hydrophobic pockets in a target protein.

-

N1-Cbz Group: The carboxybenzyl group is a bulky, rigid, and aromatic feature. While often used as a protecting group in chemical synthesis[6], its presence in a final compound can contribute significantly to target binding through π-π stacking and hydrophobic interactions.

Given these features, particularly the N-substitutions, the most probable target classes for this molecule include G-protein coupled receptors (GPCRs), ion channels, and enzymes such as kinases or proteases, with a strong potential for activity in oncology or the CNS.[1]

Phase 1: Hypothesis Generation via Computational and Phenotypic Screening

The initial phase focuses on broadly exploring the potential biological activities of the compound without a preconceived target bias. The goal is to generate robust, data-driven hypotheses that will guide subsequent, more focused experiments.

In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, we can leverage computational tools to predict potential targets based on structural similarity to a vast library of known bioactive ligands. This approach, known as "ligand-based target prediction," is a powerful first step.

Experimental Protocol: Computational Target Prediction

-

Obtain SMILES String: Generate the Simplified Molecular-Input Line-Entry System (SMILES) string for (S)-1-Cbz-4-isopropyl-3-methylpiperazine: CC(C)N1CCN(C(C1)=O)C(=O)OCC2=CC=CC=C2.

-

Submit to Prediction Servers: Input the SMILES string into multiple public and commercial target prediction web servers (e.g., SwissTargetPrediction, SuperPred, ChEMBL). These tools compare the 2D and 3D similarity of the query molecule to databases of ligands with experimentally validated targets.

-

Analyze and Consolidate Results: The output will be a ranked list of potential protein targets, often grouped by family (e.g., GPCRs, kinases, proteases). Consolidate the predictions from multiple servers, giving higher weight to targets identified by more than one algorithm.

-

Prioritize Target Classes: Based on the analysis, prioritize the most frequently predicted and mechanistically plausible target classes for further investigation.

Table 1: Hypothetical In Silico Target Prediction Summary

| Target Class | Representative Targets | Prediction Confidence | Rationale for Prioritization |

|---|---|---|---|

| GPCRs (Class A) | Dopamine D2/D3, Serotonin 5-HT2A/2C | High | N-substituted piperazines are classic scaffolds for aminergic GPCRs.[4] |

| Kinases | ABL, SRC, EGFR | Medium | Bulky aromatic groups are common in kinase inhibitors.[1] |

| Enzymes | Soluble Epoxide Hydrolase (sEH) | Medium | Substituted piperazines have been developed as sEH inhibitors.[7] |

| Ion Channels | Voltage-gated Calcium Channels | Low | General activity of some piperazine derivatives. |

Caption: Workflow for generating initial therapeutic target hypotheses.

High-Throughput Phenotypic Screening

Phenotypic screening identifies the effect of a compound on cellular or organismal behavior without a priori knowledge of the target. A positive "hit" in a disease-relevant model system provides a strong impetus for target deconvolution.

Experimental Protocol: Anti-Proliferative Phenotypic Screen

-

Cell Line Panel Selection: Select a diverse panel of human cancer cell lines representing different tissues of origin (e.g., NCI-60 panel).

-

Cell Plating: Seed cells in 96-well or 384-well microplates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of (S)-1-Cbz-4-isopropyl-3-methylpiperazine (e.g., from 100 µM to 1 nM). Add the compound dilutions to the appropriate wells. Include vehicle (e.g., DMSO) and positive (e.g., Staurosporine) controls.

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Assay: Add a cell viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.

-

Data Acquisition: Read the plate output (luminescence or fluorescence) using a plate reader.

-

Data Analysis: Normalize the data to controls and plot the dose-response curves. Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

A potent and selective growth-inhibitory effect in a specific cell line or subset of cell lines strongly suggests the compound interacts with a pathway critical for their survival, justifying progression to Phase 2.

Phase 2: Unbiased Target Identification and Binding Confirmation

With initial hypotheses in hand, the next phase aims to physically identify the direct binding partners of the compound from a complex biological sample and confirm this interaction with orthogonal, target-specific assays.

Affinity-Based Chemical Proteomics

This powerful technique uses an immobilized version of the compound as "bait" to capture its binding proteins from a cell lysate. The captured proteins are then identified using mass spectrometry.

Experimental Protocol: Affinity Pulldown & Mass Spectrometry

-

Synthesis of Affinity Probe: Synthesize an analogue of the compound that incorporates a linker and a biotin tag. It is critical that the linker attachment point is chosen to minimize disruption of the key binding pharmacophore.

-

Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize the bait.

-

Lysate Preparation: Grow a large culture of a sensitive cell line (identified in Phase 1) and prepare a native protein lysate.

-

Incubation & Pulldown: Incubate the cell lysate with the bait-coated beads. To identify specific binders, run a parallel control experiment where the lysate is pre-incubated with an excess of the free, non-biotinylated compound to outcompete the bait.

-

Washing: Wash the beads extensively with buffer to remove non-specific protein binders.

-

Elution: Elute the bound proteins from the beads.

-

Proteomic Analysis: Subject the eluted proteins to trypsin digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to identify and quantify the proteins.

-

Data Analysis: Specifically enriched proteins in the primary experiment compared to the competition control are considered high-confidence binding partners.

Caption: Workflow for affinity-based target identification.

Direct Target Engagement Assays

Based on the combined results from in silico predictions and chemical proteomics, we can now perform direct binding assays to quantify the compound's affinity for specific, purified proteins.

Experimental Protocol: Radioligand Binding Assay (for GPCRs)

-

Source of Target: Use membrane preparations from cells overexpressing the human dopamine D2 receptor (or another hypothesized GPCR).

-

Assay Buffer: Prepare a suitable binding buffer.

-

Reaction Mixture: In a 96-well plate, combine the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-Spiperone), and varying concentrations of the test compound, (S)-1-Cbz-4-isopropyl-3-methylpiperazine.

-

Non-Specific Binding: Include control wells with a high concentration of a known D2 antagonist (e.g., Haloperidol) to determine non-specific binding.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filtermat using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the data and fit to a one-site competition model to determine the IC₅₀, which can be converted to a binding affinity constant (Ki).

Table 2: Sample Data from a Direct Binding Assay Panel

| Target | Assay Type | Result (Ki) |

|---|---|---|

| Dopamine D2 Receptor | Radioligand Binding | 85 nM |

| Dopamine D3 Receptor | Radioligand Binding | 45 nM |

| Serotonin 5-HT2A Receptor | Radioligand Binding | 350 nM |

| ABL Kinase | Kinase Inhibition | > 10 µM |

| Soluble Epoxide Hydrolase | Enzymatic Inhibition | 1.2 µM |

Phase 3: Target Validation and Functional Characterization

Identifying a binding partner is not sufficient; we must prove that the interaction between the compound and the target is responsible for the observed cellular phenotype. This phase confirms target engagement in a cellular context and elucidates the functional consequences of that engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound binds to its target within intact, live cells. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.

Experimental Protocol: CETSA

-

Cell Treatment: Treat intact cells with either the vehicle or a saturating concentration of (S)-1-Cbz-4-isopropyl-3-methylpiperazine.

-

Heating: Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes.

-

Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.

-

Protein Quantification: Collect the supernatant containing the soluble, non-denatured protein. Quantify the amount of the specific target protein remaining in the soluble fraction using Western blotting or ELISA.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms intracellular target engagement.

Genetic Target Validation

The definitive test for target validation is to remove the target protein genetically and assess if the cell loses its sensitivity to the compound.

Experimental Protocol: CRISPR/Cas9 Knockout Validation

-